molecular formula C8H9NO2S B13147845 1-(3-(Methylsulfinyl)pyridin-2-yl)ethanone

1-(3-(Methylsulfinyl)pyridin-2-yl)ethanone

Cat. No.: B13147845
M. Wt: 183.23 g/mol
InChI Key: PKNSPOKQHFUWOX-UHFFFAOYSA-N
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Description

1-(3-(Methylsulfinyl)pyridin-2-yl)ethanone is an organic compound with the molecular formula C8H9NO3S It is characterized by the presence of a pyridine ring substituted with a methylsulfinyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylsulfinyl)pyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-(methylsulfinyl)pyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylsulfinyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-(Methylsulfinyl)pyridin-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfinyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)-1-pyridin-3-ylethanone
  • 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)-ethanone
  • 1-(2,4-Dihydroxyphenyl)-2-(methylsulfinyl)ethanone

Uniqueness

1-(3-(Methylsulfinyl)pyridin-2-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methylsulfinyl group can undergo various transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

1-(3-methylsulfinylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NO2S/c1-6(10)8-7(12(2)11)4-3-5-9-8/h3-5H,1-2H3

InChI Key

PKNSPOKQHFUWOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=N1)S(=O)C

Origin of Product

United States

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